molecular formula C13H18N2O B3034266 (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 151213-50-2

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B3034266
CAS No.: 151213-50-2
M. Wt: 218.29 g/mol
InChI Key: GXVSLYAKJGKRCK-OLZOCXBDSA-N
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Description

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms

Scientific Research Applications

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several applications in scientific research:

Future Directions

: Aitken, R. A., Aitken, K. M., Carruthers, P. G., Jean, M.-A., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Chemical Communications, 49(100), 11367–11369. DOI: 10.1039/C3CC47801G

Mechanism of Action

Target of Action

The primary targets of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine are currently unknown. This compound is a derivative of the fundamental heterocyclic compound 1,4-oxazine , which has been characterized spectroscopically

Mode of Action

As a derivative of 1,4-oxazine, it may share some of the chemical properties of this parent compound . .

Biochemical Pathways

Given that 1,4-oxazine and its derivatives are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring , they may interact with a variety of biochemical pathways

Pharmacokinetics

Its molecular weight is 228.29 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of 1,4-oxazine, it may share some of the chemical properties and effects of this parent compound . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound. For instance, the parent compound 1,4-oxazine has been generated using flash vacuum pyrolysis (FVP), suggesting that high temperatures may influence its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable dihydropyrrole precursor, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine
  • 1,4-Oxazine
  • (4aR,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine

Uniqueness

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSLYAKJGKRCK-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158252-09-6
Record name rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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